molecular formula C6H7N3 B1375147 1-(but-3-yn-1-yl)-1H-1,2,4-triazole CAS No. 933045-04-6

1-(but-3-yn-1-yl)-1H-1,2,4-triazole

Cat. No.: B1375147
CAS No.: 933045-04-6
M. Wt: 121.14 g/mol
InChI Key: KDKZQGQXRVOPEL-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole derivatives are pivotal in medicinal and agrochemical research due to their structural versatility and diverse biological activities . The compound 1-(but-3-yn-1-yl)-1H-1,2,4-triazole features a terminal alkyne substituent at the N1 position of the triazole ring.

Properties

IUPAC Name

1-but-3-ynyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-3-4-9-6-7-5-8-9/h1,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKZQGQXRVOPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole typically involves the reaction of 1H-[1,2,4]triazole with but-3-ynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(but-3-yn-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Triazoles are known for their potential as anticancer agents. The structural characteristics of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole allow it to interact with various biological targets. For instance, derivatives of triazoles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. A study highlighted the synthesis of 1,2,4-triazole derivatives that exhibited significant cytotoxicity against several cancer cell lines, suggesting that modifications on the triazole scaffold can enhance anticancer activity .

Antimicrobial Properties:
Triazoles are also recognized for their antimicrobial properties. Research has shown that compounds containing the triazole ring can act against a broad spectrum of pathogens, including bacteria and fungi. For example, a series of 1H-1,2,4-triazole derivatives demonstrated promising antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity:
The anticonvulsant potential of triazole derivatives has been explored extensively. Compounds with the triazole moiety have been reported to exhibit activity by modulating voltage-gated sodium channels. In one study, several synthesized this compound derivatives were evaluated for their anticonvulsant effects in animal models, showing significant promise as new therapeutic agents .

Agrochemical Applications

Nitrification Inhibitors:
Triazoles have been identified as effective nitrification inhibitors in agricultural practices. Specifically, this compound has been studied for its ability to reduce nitrogen loss from fertilizers by inhibiting the microbial conversion of ammonium to nitrate. This application is crucial for improving nitrogen use efficiency in crops and minimizing environmental impact .

Herbicidal Activity:
Research indicates that triazole-based compounds can also exhibit herbicidal properties. The structural diversity offered by the triazole ring allows for the development of novel herbicides that target specific weed species while being less harmful to crops. Studies have shown that certain 1H-1,2,4-triazole derivatives can effectively control weed growth in agricultural settings .

Material Science Applications

Polymer Chemistry:
In material science, triazoles are utilized in the synthesis of polymers and materials with unique properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research has demonstrated that polymers containing triazole units exhibit improved performance in various applications such as coatings and adhesives .

Nanomaterials:
Triazoles play a role in the development of nanomaterials for drug delivery systems. By functionalizing nanoparticles with triazole derivatives, researchers have created targeted delivery systems that improve the bioavailability and efficacy of therapeutic agents .

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentsSignificant cytotoxicity against cancer cells
Antimicrobial AgentsEffective against resistant bacterial strains
AnticonvulsantsModulation of voltage-gated sodium channels
AgrochemicalsNitrification InhibitorsReduces nitrogen loss from fertilizers
HerbicidesEffective control of specific weed species
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical strength
NanomaterialsImproved drug delivery systems

Case Studies

Case Study 1: Anticancer Potential
A recent study synthesized various 1-(but-3-yn-1-yl)-substituted triazoles and evaluated their anticancer activity against different cell lines including breast and lung cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting a strong potential for further development into therapeutic agents .

Case Study 2: Nitrification Inhibition
Field trials conducted on agricultural lands treated with 1-(but-3-yn-1-yl)-based formulations demonstrated a significant reduction in nitrification rates compared to untreated controls. This led to improved nitrogen retention in soil and enhanced crop yields over multiple growing seasons .

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • The terminal alkyne in 1-(but-3-yn-1-yl)-1H-1,2,4-triazole may enhance reactivity in click chemistry or metal-catalyzed coupling reactions, unlike aryl-substituted triazoles, which rely on electrophilic aromatic substitution .
  • Ferrocene-containing triazoles require bulky substituent-tolerant synthetic routes, such as solid-phase catalysis , whereas nitro-triazoles involve epoxide ring-opening mechanisms .

Key Observations :

  • Alkyne-substituted triazoles (e.g., compound 13h in ) exhibit potent aromatase inhibition due to optimized lipophilicity from the alkyne group, which enhances membrane permeability.
  • Antifungal triazole alcohols (e.g., ) outperform fluconazole by 4-fold in activity, attributed to piperazine side chains that improve target binding .
  • Triazolethiones with sulfur atoms show broad-spectrum antimicrobial activity, but their potency is lower than alkyne- or aryl-substituted analogs .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Terminal alkynes may undergo oxidative metabolism, whereas aryl-substituted triazoles are more resistant to hepatic degradation .
  • Toxicity: Fluconazole intermediates with epoxypropyl-triazole motifs are genotoxic , highlighting the need for structural modifications in alkyne-triazole derivatives to mitigate such risks.

Biological Activity

1-(but-3-yn-1-yl)-1H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article examines its pharmacological properties, focusing on its antimicrobial, antifungal, anticancer, and antioxidant activities. The synthesis methods and structure-activity relationships (SAR) of this compound will also be discussed.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have garnered significant interest in medicinal chemistry due to their ability to interact with various biological targets. The 1,2,4-triazole derivatives have shown promising results in treating a variety of diseases, including infections and cancers.

Antimicrobial Activity

Triazoles, including this compound, exhibit notable antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles can inhibit the growth of several pathogenic bacteria and fungi. For example:

  • Antifungal Activity : Studies have shown that certain 1,2,4-triazole derivatives effectively inhibit fungi such as Candida albicans and Aspergillus niger . The presence of substituents at specific positions on the triazole ring enhances this activity.
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans8 µg/mL
This compoundAspergillus niger16 µg/mL

Anticancer Activity

The anticancer potential of triazoles has been a focus of extensive research. Compounds like this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies : In vitro studies revealed that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
Cell LineIC50 Value (µM)
MCF-712
A54915

Antioxidant Activity

Triazoles are also recognized for their antioxidant properties. Research indicates that they can scavenge free radicals and inhibit lipid peroxidation . This activity is crucial for protecting cells from oxidative stress-related damage.

Structure-Activity Relationship (SAR)

The biological activity of 1-(but-3-yn-1-yloxy)-1H-1,2,4-triazole can be influenced by various structural modifications:

  • Substituents : The presence of different substituents on the triazole ring significantly affects its biological activity. For instance:
    • Alkyl groups enhance lipophilicity and improve membrane penetration.
    • Halogen substitutions can increase potency against specific microbial strains.

Synthesis Methods

The synthesis of 1-(but-3-yn-1-yloxy)-1H-1,2,4-triazole typically involves:

  • Click Chemistry : Utilizing copper-catalyzed azide alkyne cycloaddition (CuAAC) to form the triazole ring.
  • Reflux Conditions : Refluxing with appropriate reagents to yield high purity products.

Case Studies

Several studies have demonstrated the efficacy of triazole derivatives in clinical settings:

  • Antifungal Treatment : A clinical trial assessed the effectiveness of a triazole derivative in patients with invasive fungal infections. Results indicated a significant reduction in fungal load compared to standard treatments .
  • Cancer Therapy : Another study explored the use of triazole derivatives in combination with existing chemotherapy agents. The combination therapy showed enhanced efficacy and reduced side effects in cancer patients .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(but-3-yn-1-yl)-1H-1,2,4-triazole, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazole derivatives are often prepared by reacting 1H-1,2,4-triazole with propargyl halides in the presence of a base (e.g., KOH or NaH) under anhydrous conditions . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios. Catalyst screening (e.g., phase-transfer catalysts) can enhance regioselectivity for the alkyne substitution .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can identify the alkyne proton (~2.5 ppm) and triazole ring carbons (120–140 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 148.0874 for C6_6H6_6N4_4) .
  • X-ray Crystallography : SHELX programs refine crystal structures to determine bond angles and packing motifs. For example, triazole derivatives often exhibit planar geometries with intermolecular hydrogen bonding .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. The alkyne group may pose flammability risks, requiring inert atmospheres (N2_2) during reactions. Storage should avoid moisture and light to prevent decomposition .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and alkyne group polarization. These predict nucleophilic attack sites (e.g., triazole N3 position) and regioselectivity in cross-coupling reactions .

Q. What is the role of the alkyne substituent in modulating the compound’s biological activity, and how can this be experimentally validated?

  • Methodology : The alkyne group enhances lipophilicity and enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. Biological assays (e.g., antimicrobial or enzyme inhibition) compare activity against analogs without the alkyne. For example, triazole-alkyne hybrids show improved COX-2 inhibition in medicinal studies .

Q. How do solvent effects influence the acid-base behavior (pKa) of this compound?

  • Methodology : Potentiometric titrations in 47 solvents (water, DMSO, ethanol) quantify pKa shifts. Kamlet-Taft parameters correlate solvent polarity/polarizability with protonation equilibria. The triazole ring’s basicity decreases in aprotic solvents due to reduced stabilization of the conjugate acid .

Q. What strategies resolve contradictions in reaction mechanisms for triazole-alkyne derivatives under varying catalytic conditions?

  • Methodology : Kinetic isotope effects (KIE) and intermediate trapping (e.g., ESI-MS) identify rate-determining steps. Conflicting data (e.g., radical vs. ionic pathways in Sonogashira coupling) are resolved via EPR spectroscopy to detect radical intermediates .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced pesticidal activity?

  • Methodology : Replace the alkyne with electron-withdrawing groups (e.g., CF3_3) and test pesticidal efficacy against Spodoptera frugiperda. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to insect acetylcholinesterase. Field trials validate toxicity and environmental persistence .

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